(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid
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Overview
Description
(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One common approach is the use of a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Heck reactions in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: shares similarities with other compounds that have methoxy and methyl groups attached to a phenyl ring.
Other similar compounds: include derivatives with different substituents on the phenyl ring or variations in the alkene chain length.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
121693-28-5 |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5E,7E)-8-(4-methoxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid |
InChI |
InChI=1S/C20H28O3/c1-13(8-7-9-14(2)20(21)22)10-11-18-15(3)12-19(23-6)17(5)16(18)4/h8,10-12,14H,7,9H2,1-6H3,(H,21,22)/b11-10+,13-8+ |
InChI Key |
XWONXGHYIROBKV-OGFJCPFKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)OC |
Origin of Product |
United States |
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